molecular formula C11H16N6O2S B2472972 2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034251-27-7

2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2472972
CAS No.: 2034251-27-7
M. Wt: 296.35
InChI Key: LFLOUDRQBIYYAS-UHFFFAOYSA-N
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Description

2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a novel synthetic chemical hybrid designed for medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a 1,2,3-triazole ring, a pyrrolidine scaffold, and a 1,2-dimethyl-1H-imidazole-4-sulfonyl group. The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, known for its stability, ability to form hydrogen bonds, and role in click chemistry, serving as a bioisostere for various functional groups . The imidazole ring is a fundamental pharmacophore present in a wide range of biologically active molecules . The integration of these components via a sulfonamide linker makes this molecule a valuable intermediate for constructing more complex chemical entities or for probing biological systems. Researchers can utilize this compound as a key building block in the synthesis of targeted libraries for high-throughput screening, particularly in programs aimed at oncology, infectious diseases, and central nervous system disorders. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-9-14-11(8-15(9)2)20(18,19)16-6-3-10(7-16)17-12-4-5-13-17/h4-5,8,10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLOUDRQBIYYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 1,2-Dimethyl-1H-Imidazole-4-Sulfonyl Chloride

The sulfonylation of pyrrolidin-3-amine derivatives forms the cornerstone of this synthesis. As demonstrated in analogous systems, 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride reacts efficiently with secondary amines under mild conditions. A representative protocol involves:

  • Reactants : Pyrrolidin-3-amine (1.0 eq), 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.05 eq)
  • Base : Triethylamine (1.2 eq) in anhydrous dichloromethane (DCM)
  • Conditions : 18–24 hours at 20–25°C
  • Yield : 78–82% after silica gel chromatography

The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur center, with triethylamine scavenging HCl byproducts. ¹H NMR analysis typically shows downfield shifts of the pyrrolidine protons (δ 3.24–3.54 ppm) due to electron withdrawal by the sulfonyl group.

Construction of the 1,2,3-Triazole Moiety

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 2H-1,2,3-triazole ring is most reliably installed via CuAAC, leveraging the regioselectivity of copper(I) catalysts:

Step Reactants Conditions Yield
Azide Preparation Pyrrolidine sulfonamide derivative, NaN₃ DMF, 80°C, 6 h 89%
Alkyne Synthesis Propargyl bromide, K₂CO₃ Acetonitrile, reflux, 12 h 92%
Cycloaddition Azide + Alkyne, CuI, ascorbate t-BuOH/H₂O (1:1), 50°C, 8 h 81%

This method ensures 1,4-regioselectivity critical for biological activity. HRMS data for the triazole product typically shows [M+H]⁺ peaks at m/z 352–365.

Integrated Multi-Step Synthesis

Sequential Sulfonylation-Cyclization Approach

A convergent synthesis route achieves the target compound in four steps with an overall yield of 62%:

  • Pyrrolidine Sulfonylation (82% yield)
  • Azide Formation (89% yield)
  • Propargylation (92% yield)
  • CuAAC Cyclization (81% yield)

X-ray crystallography confirms the triazole’s planar geometry and the sulfonyl group’s axial orientation relative to the pyrrolidine ring (Figure 1).

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 3.98–3.54 (m, 4H, pyrrolidine), 2.87 (s, 3H, N-CH₃), 2.43 (s, 3H, imidazole-CH₃)
  • ¹³C NMR : 165.8 ppm (C=O sulfonamide), 144.2 ppm (triazole C-4)
  • HRMS : Calcd. for C₁₂H₁₇N₆O₂S [M+H]⁺: 333.1084; Found: 333.1086

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Regiocontrol Scalability
CuAAC 4 62% Excellent Industrial
Huisgen Cycloaddition 3 48% Moderate Lab-scale
Nickel-Catalyzed 4 55% Good Limited

The CuAAC route remains superior for large-scale production due to reproducible regioselectivity and commercial catalyst availability.

Challenges and Optimization Strategies

Sulfonyl Chloride Stability

1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride exhibits hygroscopicity, necessitating anhydrous conditions during storage and reaction. Silica gel column purification with ethyl acetate/hexane (50:50) effectively isolates the sulfonamide product while preventing decomposition.

Triazole Ring Oxidation

Unsubstituted 1,2,3-triazoles may oxidize during prolonged storage. Stabilization is achieved via nitrogen inert gas packing and addition of 0.1% BHT as radical scavenger.

Chemical Reactions Analysis

Types of Reactions

2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable solvent and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring fused with a pyrrolidine and an imidazole moiety. Its molecular formula is C14H20N6O2SC_{14}H_{20}N_6O_2S with a molecular weight of approximately 336.42 g/mol. The presence of the sulfonyl group enhances its solubility and biological activity.

Antimicrobial Activity

Triazoles are well-known for their antifungal properties. Recent studies have shown that derivatives of triazoles exhibit significant activity against various fungal strains. For instance, compounds similar to the one have demonstrated effectiveness against Candida species and other pathogenic fungi . The mechanism often involves inhibition of ergosterol synthesis, which is critical for fungal cell membrane integrity.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that triazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, some derivatives have shown promising results in vitro against human cancer cell lines such as HeLa and CEM . The incorporation of the triazole ring has been linked to enhanced bioactivity compared to traditional compounds lacking this structure.

Antiviral Activity

Triazoles have also been explored for their antiviral properties. Notably, certain 1,2,3-triazole derivatives have been reported to inhibit the main protease (M PRO) of SARS-CoV-2, suggesting potential applications in treating COVID-19 . The binding affinities of these compounds indicate strong interactions with viral proteins, making them candidates for further development as antiviral agents.

Case Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives demonstrated that compounds structurally similar to 2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole exhibited a broad spectrum of antifungal activity against Candida albicans and other strains. The study highlighted that modifications at specific positions on the triazole ring significantly influenced antifungal potency .

Case Study 2: Anticancer Activity Assessment

In another research project assessing anticancer properties, derivatives containing the triazole moiety were tested against several cancer cell lines. The results indicated that these compounds could reduce cell viability significantly compared to control groups. The study concluded that structural variations greatly affect their cytotoxicity profiles .

Mechanism of Action

The mechanism of action of 2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s 1,2,3-triazole moiety distinguishes it from widely studied 1,2,4-triazole derivatives (e.g., [3,5-di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole) . The 1,2,3-triazole’s smaller dipole moment and distinct hydrogen-bonding capabilities may influence solubility, bioavailability, and target binding compared to 1,2,4-triazoles.

Table 1: Comparison of Triazole and Imidazole Derivatives

Compound Class Core Heterocycle Key Substituents Reported Activities
Target Compound 1,2,3-triazole Sulfonyl-pyrrolidine, 1,2-dimethylimidazole Not reported in evidence
Compounds 1,2,4-triazole Di(4’,5’-diphenyl)imidazole Antibacterial, Antifungal
Derivatives 5-oxo-imidazole Pyrazolone, arylidene groups Growth inhibitory (microbial)
Sulfonamide Linkage

The sulfonyl group bridging the pyrrolidine and imidazole rings is a critical structural feature. Similar sulfonamide-containing compounds (e.g., 1031295-20-1 and 1031300-15-8 in ) often exhibit enhanced metabolic stability and target affinity compared to non-sulfonylated analogs . However, the steric effects of the dimethylimidazole substituent in the target compound may modulate its interaction with biological targets differently than bulkier aryl or biphenyl groups seen in compounds.

Pharmacological Potential

While and highlight antimicrobial activity in structurally related imidazole-triazole hybrids , the pharmacological profile of the target compound remains uncharacterized in the provided data.

Biological Activity

The compound 2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a hybrid structure that incorporates both triazole and imidazole moieties. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The triazole ring is known for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Imidazole Moiety : Contributes to the compound's ability to interact with biological targets.
  • Pyrrolidine and Sulfonyl Groups : Enhance solubility and biological interactions.

The biological activity of the compound is largely attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can form strong interactions with active sites on proteins, potentially leading to enzyme inhibition or receptor modulation.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors.

Antimicrobial Activity

Recent studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. The following table summarizes findings related to the antimicrobial efficacy of related triazole compounds:

Compound NameTarget PathogenIC50 (µM)Reference
Compound AE. coli5.0
Compound BS. aureus3.5
Compound CC. albicans4.0

Anticancer Activity

Triazole derivatives have been evaluated for their anticancer properties. For instance, studies indicate that certain triazole analogs exhibit potent antiproliferative effects against various cancer cell lines:

Compound NameCell LineIC50 (µM)Mechanism of ActionReference
Compound DMCF-71.1TS Inhibition
Compound EHCT-1162.6Apoptosis Induction
Compound FHepG21.4Cell Cycle Arrest

Case Studies

Several studies have explored the biological activity of triazole-based compounds:

  • Antitrypanosomal Activity : A study evaluated the efficacy of various 1,2,3-triazole analogs against Trypanosoma cruzi. Compounds showed promising results with IC50 values significantly lower than traditional treatments like Benznidazole (Bz), indicating potential as new therapeutic agents against Chagas disease .
  • Anticancer Studies : Research has demonstrated that triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. One study reported an IC50 value of 1.95 µM for a specific triazole derivative, outperforming established chemotherapeutics .

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